molecular formula C10H11NO3 B066093 Methyl 4-acetyl-2-aminobenzoate CAS No. 189063-57-8

Methyl 4-acetyl-2-aminobenzoate

Cat. No. B066093
M. Wt: 193.2 g/mol
InChI Key: UHXUFAOTGWYTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-acetyl-2-aminobenzoate is a compound of interest in the field of organic chemistry. Its synthesis and characterization have been explored in various studies to understand its chemical behavior and properties.

Synthesis Analysis

The synthesis of Methyl 4-acetyl-2-aminobenzoate and related compounds often involves multi-step chemical processes. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a similar compound, can be achieved through a simple Fischer esterification reaction, providing insight into related esterification processes for Methyl 4-acetyl-2-aminobenzoate (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques. For instance, the structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonyl phenyl)thiourea, a compound with a similar molecular backbone, was confirmed using spectroscopic data and X-ray diffraction (Saeed, Mumtaz, & Flörke, 2010). This suggests similar methodologies can be applied to Methyl 4-acetyl-2-aminobenzoate.

Chemical Reactions and Properties

The chemical behavior of Methyl 4-acetyl-2-aminobenzoate can be inferred from similar compounds. For instance, studies on methyl 4-isonicotinamidobenzoate have explored how molecules interlink through hydrogen bonds, which could be relevant for understanding the reactivity of Methyl 4-acetyl-2-aminobenzoate (Zhang & Zhao, 2010).

Physical Properties Analysis

The physical properties of compounds similar to Methyl 4-acetyl-2-aminobenzoate can be studied using techniques like X-ray diffraction. For example, the crystal and molecular structure of 2-amino-3-methylbenzoic acid was determined using this method, providing insights into the physical characteristics that might be expected for Methyl 4-acetyl-2-aminobenzoate (Brown & Marsh, 1963).

Chemical Properties Analysis

Investigations into the chemical properties of similar compounds, such as methyl 4-hydroxybenzoate, have been conducted using methods like Hirshfeld surface analysis and computational calculations. This approach helps in understanding the intermolecular interactions and chemical quantum parameters that could be relevant for Methyl 4-acetyl-2-aminobenzoate (Sharfalddin et al., 2020).

Scientific Research Applications

  • Local Anesthetic and Anti-Inflammatory Activities : Methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate, a related compound, was synthesized and tested for local anesthetic and anti-inflammatory activities. This suggests potential applications of methyl 4-acetyl-2-aminobenzoate derivatives in medical treatments (Catsoulacos, 1976).

  • Antibacterial Activity : Zinc complexes of Schiff bases derived from 2-acetamidobenzaldehyde and various 2-amino-substituted benzothiazoles, including methyl 4-acetyl-2-aminobenzoate, were synthesized and found to have antibacterial properties against pathogenic strains like Escherichia coli and Staphylococcus aureus (Chohan, Scozzafava, & Supuran, 2003).

  • Cancer Research : Research has been conducted on the synthesis and biological properties of antitumor 2-(4-aminophenyl)benzothiazoles, which are related to methyl 4-acetyl-2-aminobenzoate. These compounds have shown selective growth inhibitory properties against human cancer cell lines, particularly breast cancer cells (Kashiyama et al., 1999).

  • Tyrosinase Activity Mimicry : A study explored the copper-mediated oxygenation of methyl 4-hydroxybenzoate, which is structurally similar to methyl 4-acetyl-2-aminobenzoate, using dinuclear copper(I) complexes. This reaction mimicked the activity of the copper enzyme tyrosinase, important in the ortho-hydroxylation of phenols (Casella et al., 1996).

  • Antihypertensive Agents : Synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, including methyl 2-(thiazol-2-ylcarbamoyl)acetate (related to methyl 4-acetyl-2-aminobenzoate), were investigated for their potential as antihypertensive α-blocking agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

  • Skin Metabolism Study : In a study related to the skin metabolism of aromatic amines, human keratinocytes were used as an in vitro model to predict the dermal transformation of 4-amino-2-hydroxytoluene, a compound related to methyl 4-acetyl-2-aminobenzoate. This research is relevant for understanding the dermal effects of similar compounds (Goebel et al., 2009).

Safety And Hazards

“Methyl 4-acetyl-2-aminobenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-acetyl-2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUFAOTGWYTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251778
Record name Benzoic acid, 4-acetyl-2-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetyl-2-aminobenzoate

CAS RN

189063-57-8
Record name Benzoic acid, 4-acetyl-2-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189063-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-acetyl-2-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-acetyl-2-aminobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-acetyl-2-aminobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-acetyl-2-aminobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-acetyl-2-aminobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 4-acetyl-2-aminobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-acetyl-2-aminobenzoate

Citations

For This Compound
1
Citations
M WATANABE, M KAWADA, T HIRATA… - Chemical and …, 1984 - jstage.jst.go.jp
… Methyl 4-Acetylsalicylate (5c)——A solution of NaNO2 (6.7 g) in H20 (62 ml) was added to a solution of methyl 4-acetyl-2-aminobenzoate (4)“’ (12.4 g, 64.2 mmol) in a mixture of AcOH (…
Number of citations: 8 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.